Ethyl 4-hydroxy-2-(methylsulfonyl)pyrimidine-5-carboxylate
Overview
Description
Ethyl 4-hydroxy-2-(methylsulfonyl)pyrimidine-5-carboxylate is a pyrimidine derivative with potential applications in various fields of chemistry and biology. This compound features a pyrimidine ring substituted with a hydroxy group at the 4-position, a methylsulfonyl group at the 2-position, and an ethyl ester at the 5-position. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-hydroxy-2-(methylsulfonyl)pyrimidine-5-carboxylate typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Hydroxy Group: The hydroxy group at the 4-position can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.
Methylsulfonylation: The methylsulfonyl group can be introduced by reacting the pyrimidine derivative with methylsulfonyl chloride in the presence of a base such as triethylamine.
Esterification: The ethyl ester group at the 5-position can be introduced through esterification reactions using ethanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxy-2-(methylsulfonyl)pyrimidine-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-hydroxy-2-(methylsulfonyl)pyrimidine-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 4-hydroxy-2-(methylsulfonyl)pyrimidine-5-carboxylate depends on its specific application. In biological systems, it may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate access.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Affecting Gene Expression: Influencing the expression of genes involved in inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Ethyl 4-hydroxy-2-(methylsulfonyl)pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives such as:
Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate: Lacks the hydroxy group, which may affect its reactivity and biological activity.
4-Hydroxy-2-(methylsulfonyl)pyrimidine-5-carboxylic acid: Lacks the ethyl ester group, which may influence its solubility and pharmacokinetic properties.
2-(Methylsulfonyl)pyrimidine-5-carboxylate: Lacks both the hydroxy and ethyl ester groups, resulting in different chemical and biological properties.
The unique combination of functional groups in this compound imparts distinct properties that make it valuable for various scientific and industrial applications.
Biological Activity
Ethyl 4-hydroxy-2-(methylsulfonyl)pyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention for its diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of its biological activity based on current research findings.
This compound has the following chemical structure:
- Chemical Formula : C8H10N2O4S
- Molecular Weight : 218.24 g/mol
This compound serves as an intermediate in the synthesis of various bioactive molecules, contributing to its relevance in medicinal chemistry and pharmacology.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit cAMP-phosphodiesterase, which plays a role in platelet aggregation and vascular health.
- Neuroprotective Effects : Studies indicate that this compound exhibits neuroprotective properties by modulating endoplasmic reticulum stress and apoptosis pathways in neuronal cells.
- Anti-inflammatory Activity : It has demonstrated the ability to suppress the NF-kB inflammatory pathway, which is crucial in various inflammatory diseases.
Anticancer Activity
Several studies have highlighted the potential anticancer effects of pyrimidine derivatives, including this compound. It has been investigated in various cancer models, showing promise in inhibiting tumor growth through multiple pathways:
- Cell Cycle Arrest : The compound has been reported to induce cell cycle arrest in cancer cell lines, leading to reduced proliferation rates.
- Apoptosis Induction : It promotes apoptosis in cancer cells by activating caspase pathways .
Anti-inflammatory Effects
This compound exhibits significant anti-inflammatory properties:
- COX Enzyme Inhibition : In vitro studies have shown that it inhibits cyclooxygenase (COX) enzymes, leading to decreased production of pro-inflammatory mediators such as prostaglandins .
Case Studies and Research Findings
A variety of studies have explored the biological activities of this compound:
Properties
IUPAC Name |
ethyl 2-methylsulfonyl-6-oxo-1H-pyrimidine-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O5S/c1-3-15-7(12)5-4-9-8(10-6(5)11)16(2,13)14/h4H,3H2,1-2H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKDNSIFBNVKQDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(NC1=O)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674846 | |
Record name | Ethyl 2-(methanesulfonyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1073372-19-6 | |
Record name | Ethyl 1,6-dihydro-2-(methylsulfonyl)-6-oxo-5-pyrimidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1073372-19-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-(methanesulfonyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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